2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
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Overview
Description
2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is a synthetic organic compound that features a benzamide core substituted with chloro and fluoro groups, and an isoxazole moiety attached via a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using dipolarophiles and nitrile oxides.
Attachment of the Propyl Linker: The propyl group is introduced through a Friedel-Crafts acylation followed by a Clemmensen reduction.
Substitution on the Benzamide Core: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Saflufenacil: A herbicide with a similar benzamide core but different substituents.
2-chloro-4-fluoro-N-(3-isoxazolyl)benzamide: A related compound with a different linker.
Uniqueness
2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is unique due to its specific combination of chloro, fluoro, and isoxazole substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2/c14-12-6-10(15)3-4-11(12)13(18)16-5-1-2-9-7-17-19-8-9/h3-4,6-8H,1-2,5H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIOGHMPFUIUTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCCCC2=CON=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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